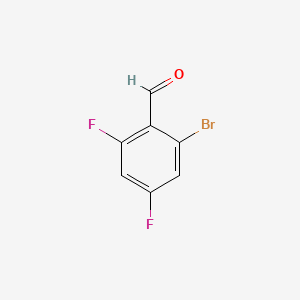

2-Bromo-4,6-difluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4,6-difluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used for R&D purposes .

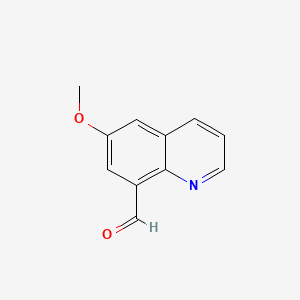

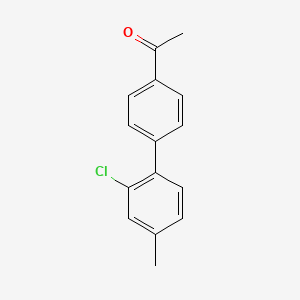

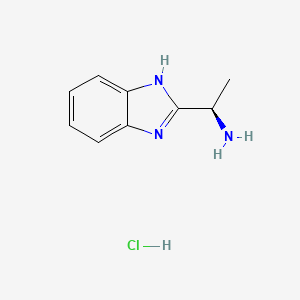

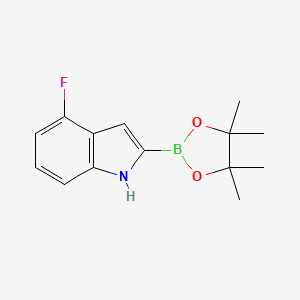

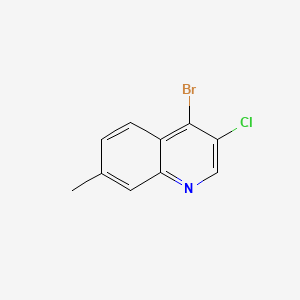

Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF2O . Its molecular weight is 220.999 Da . The InChI code for this compound is 1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.00 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 141 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been extensively used for constructing compounds with potential biological, medicinal, and material applications, particularly using palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).

2-Bromobenzaldehydes can react with arylhydrazines to produce 1-aryl-1H-indazoles, which are important in medicinal chemistry, facilitated by palladium catalysis (Cho et al., 2004).

Bromoquinoline derivatives, synthesized from 3-bromobenzaldehyde, show potential in optical applications due to their high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Structural and electronic properties of substituted bromobenzaldehydes, such as 5-bromo-2,3-dimethoxybenzaldehyde, have been studied for their linear and nonlinear optical responses, indicating potential in nonlinear optical (NLO) materials (Aguiar et al., 2022).

Synthesis of substituted 2-bromobenzaldehydes has been achieved using a palladium-catalyzed ortho-bromination method, demonstrating the versatility of these compounds in organic synthesis (Dubost et al., 2011).

In environmental applications, 5-bromo-2-hydroxybenzaldehyde-based Schiff base ionophores have been used for preconcentration and detection of copper in water samples, highlighting their utility in environmental monitoring (Fathi & Yaftian, 2009).

The synthesis and crystal structure of tetra-nuclear macrocyclic Zn(II) complexes using 3-bromo-2-hydroxybenzaldehyde derivatives have been reported, with applications in catalysis for oxidation reactions (Wang et al., 2021).

Molecular structure and vibrational properties of 2-fluoro-4-bromobenzaldehyde have been investigated, providing insights into the structural dynamics of similar bromobenzaldehydes (Tursun et al., 2015).

Safety and Hazards

2-Bromo-4,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Mechanism of Action

Target of Action

It is known that this compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Mode of Action

It is known that the compound can be used in the synthesis of drug molecules . The presence of two fluorine atoms in its structure, which are strong electron-withdrawing groups, can lower the pKa value of the corresponding drug, making it more acidic .

Biochemical Pathways

It has been used in the synthesis of antiviral polymerase inhibitors quinazolinone derivatives, which can be used to treat hepatitis c virus infection .

Result of Action

It is known that the compound can be used in the synthesis of drug molecules, suggesting that it may have therapeutic effects .

Action Environment

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-4,6-difluorobenzaldehyde are not well-studied. Benzaldehydes are known to participate in various biochemical reactions. They can act as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-bromo-4,6-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARHFHPKLBXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856528 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-59-6 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)